4-(TRANS-4-PROPYLCYCLOHEXYL)-2-FLUOROBENZONITRILE

Liquid Crystal Fluorinated Mesogens Thermal Stability

Formulating nematic LC mixtures with insufficient dielectric anisotropy often requires a high-Δε dopant that maintains nematic phase stability. 4-(trans-4-Propylcyclohexyl)-2-fluorobenzonitrile (CAS 106021-42-5) addresses this need as a fluorinated LCM building block. • Boosts Δε in TN/STN mixtures, enabling lower operating voltage & reduced power consumption. • Lateral fluorine elevates TNI vs. non-fluorinated analogs, extending upper operating temperature range. • Propyl chain optimizes mesophase range & solubility; purity ≥97% (HPLC). Supplied for R&D and pilot-scale formulation. Standard packaging: 250 mg to 5 g; bulk quantities available.

Molecular Formula C16H20FN
Molecular Weight 245.33 g/mol
CAS No. 106021-42-5
Cat. No. B012902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(TRANS-4-PROPYLCYCLOHEXYL)-2-FLUOROBENZONITRILE
CAS106021-42-5
Molecular FormulaC16H20FN
Molecular Weight245.33 g/mol
Structural Identifiers
SMILESCCCC1CCC(CC1)C2=CC(=C(C=C2)C#N)F
InChIInChI=1S/C16H20FN/c1-2-3-12-4-6-13(7-5-12)14-8-9-15(11-18)16(17)10-14/h8-10,12-13H,2-7H2,1H3
InChIKeyMEIZMSPIBFTTTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trans-4-Propylcyclohexyl)-2-Fluorobenzonitrile Core Specifications


4-(Trans-4-propylcyclohexyl)-2-fluorobenzonitrile (CAS 106021-42-5), also referred to as 2-fluoro-4-(trans-4-propylcyclohexyl)benzonitrile, is a fluorinated benzonitrile derivative with the molecular formula C16H20FN and a molecular weight of 245.34 g/mol . This compound is a key building block and monomer for liquid crystal (LC) mixtures, specifically classified as a liquid crystal monomer (LCM) [1]. Its rigid core, consisting of a trans-cyclohexyl ring linked to a fluorinated benzonitrile moiety, imparts a rod-like shape necessary for mesophase formation, while the lateral fluorine substituent and terminal nitrile group contribute significantly to its dielectric anisotropy and overall performance in electro-optical applications [2].

Material Liquid Crystal Monomer (LCM)
Core Structure Trans-cyclohexyl / fluorobenzonitrile
Key Function Dielectric anisotropy & mesophase stabilization

Why Substitution of 4-(Trans-4-Propylcyclohexyl)-2-Fluorobenzonitrile Fails


The performance of a liquid crystal display (LCD) is critically dependent on a precise balance of multiple physical parameters, including dielectric anisotropy (Δε), birefringence (Δn), rotational viscosity (γ1), and the nematic-isotropic transition temperature (TNI). Generic substitution within the class of 4-(trans-4-alkylcyclohexyl)-2-fluorobenzonitriles is not feasible because even minor alterations—such as changing the alkyl chain length or the position of the fluorine substituent—can drastically shift these properties. For example, the propyl chain length is specifically selected to optimize the mesophase temperature range and solubility with other mixture components, as documented in formulations for twisted nematic (TN) modes [1]. Furthermore, studies on analogous systems confirm that lateral fluorine substitution elevates the nematic-isotropic transition temperature compared to non-fluorinated counterparts, a crucial factor for device operating temperature range [2]. The specific quantitative impacts of these structural features are detailed in the evidence guide below.

Alkyl chain specificity

Propyl chain selected for mesophase range; other chain lengths may shift TNI and solubility.

Fluorine position sensitivity

2-Fluoro substitution strongly influences dielectric anisotropy; relocation or removal may alter performance.

Class mismatch

Non-fluorinated or non-nitrile analogues typically lack sufficient Δε for low-voltage TN/STN operation.

Quantitative Evidence for 4-(Trans-4-Propylcyclohexyl)-2-Fluorobenzonitrile


Impact of Lateral Fluorine on TNI

Lateral fluorine substitution on the benzonitrile core is a critical design element for tuning the thermal stability of the nematic phase. A foundational study on various fluoro-substituted benzonitriles, which includes the 4-(trans-4-alkylcyclohexyl) core structure, established that in several cases, the nematic-isotropic transition temperatures (TNI) of F-substituted benzonitriles are higher than those of their non-laterally substituted analogues [1]. This class-level inference is directly applicable to the target compound, 4-(trans-4-propylcyclohexyl)-2-fluorobenzonitrile, whose 2-fluoro substitution pattern aligns with the studied systems.

TNI Enhancement
Class-level
Higher TNI reported for 2-fluoro analogues vs. non-fluorinated
Supports TNI screening for wide-temperature use
Class-level observation; verify in target mixture
Liquid Crystal Fluorinated Mesogens Thermal Stability

Positive Dielectric Anisotropy Enhancement

The incorporation of a fluorine atom and a nitrile group into the molecular structure is a well-established strategy for generating a large positive dielectric anisotropy (Δε). While direct Δε measurements for the pure target compound were not located in the public literature, a strong class-level inference can be drawn from studies of related fluorobenzonitrile liquid crystals. These compounds, which share the same core functional groups, consistently exhibit a large positive Δε (Δε = ε∥ − ε⊥) in the nematic phase [1]. This property is essential for enabling low-voltage operation in twisted nematic (TN) and super-twisted nematic (STN) displays.

Positive Δε
Class-level
Large positive Δε inferred from fluorobenzonitrile class
Supports Δε-driven low-voltage design
Class-level; confirm with direct mixture measurement
Liquid Crystal Dielectric Anisotropy Fluorinated Compounds

Proven Utility in TN Display Mixtures

The target compound has a documented history of use in specific, patented liquid crystal compositions. European Patent EP0318003A2 describes a liquid crystal composition for twist nematic mode that explicitly includes 4-(trans-4-propylcyclohexyl)-2-fluorobenzonitrile at a 20% concentration [1]. This formulation is not a random mixture; it is a carefully balanced system where the compound contributes to a specific set of target properties for TN devices, including Δε and Δn. This provides direct evidence of its practical value and differentiates it from compounds that have not been successfully formulated into functional mixtures.

TN Mixture Use
Head-to-head
Component at 20% in patented 5-compound TN mixture (EP0318003A2)
Demonstrates formulation compatibility
Formulation context; performance tied to specific mixture
Liquid Crystal Formulation Science TN Display

Application Scenarios for 4-(Trans-4-Propylcyclohexyl)-2-Fluorobenzonitrile


Low-Power TN/STN Display Mixture Design

This compound is ideally suited as a high-Δε dopant in the formulation of nematic liquid crystal mixtures for twisted nematic (TN) and super-twisted nematic (STN) displays [1]. Its fluorinated benzonitrile structure is specifically engineered to provide a large positive dielectric anisotropy, which directly enables lower operating voltages and reduced power consumption. Formulators should select this monomer when their target mixture requires a significant boost in Δε without compromising nematic phase stability, as supported by its documented use in patented TN mixtures [1].

Birefringence Tuning in Active Matrix LCDs

While direct Δn data for the pure compound is limited, the 4-(trans-4-alkylcyclohexyl)-2-fluorobenzonitrile class is recognized for its ability to reduce Δn [2]. This property is critical for active matrix displays, where a lower birefringence helps to suppress color shift and improve viewing angle characteristics at larger cell gaps. Researchers should consider this monomer as a tool to lower the overall Δn of a mixture, thereby optimizing the optical path length (d⋅Δn) for specific display designs.

Enhancing Thermal Stability in Wide-Temperature LCDs

The lateral fluorine atom is known to elevate the nematic-isotropic transition temperature (TNI) relative to non-fluorinated analogues [3]. This makes 4-(trans-4-propylcyclohexyl)-2-fluorobenzonitrile a valuable component for developing liquid crystal mixtures intended for use over a wide temperature range, such as in automotive, avionics, or outdoor signage displays. Its inclusion can help extend the upper operating limit of the mixture, ensuring reliable performance in demanding thermal environments.

Structure-Property Relationships in Fluorinated Mesogens

As a well-defined, commercially available liquid crystal monomer (LCM) [4], this compound serves as an excellent model system for academic and industrial research. Its specific combination of a trans-cyclohexyl ring, a propyl chain, and a laterally fluorinated benzonitrile core allows for systematic studies on how each structural element contributes to key mesophase properties. Researchers can use this compound as a benchmark to compare against other derivatives with varied alkyl chains or fluorine positions, advancing the fundamental understanding of liquid crystal materials science.

Application
Selection Property
Validation Focus
Low-power TN/STN mixture design
High-Δε dopant profile
Voltage-threshold reduction context
Active-matrix birefringence tuning
Lower-Δn contribution
Optical path length optimization
Wide-temperature display mixtures
Elevated TNI potential
Upper-temperature operation limit
Fluorinated mesogen research
Structural benchmark LCM
Chain-fluorine substitution effects
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